Enzymatic Kinetic Resolution: Racemate as Exclusive Substrate for >99% ee (S)-Amine Production
Tarui et al. (2002) demonstrated that the racemic acetamide CAS 196597-16-7 is the required substrate for Bacillus sp. SUI-12-catalyzed asymmetric hydrolysis. At 40% conversion on a ≥10-g scale, the enzyme produces (S)-2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethylamine with >99% enantiomeric excess (ee). The enantiopure (S)-acetamide (CAS 326793-94-6) cannot serve as a substrate for this resolution process, conferring a unique and irreplaceable process intermediate role to the racemic acetamide.
| Evidence Dimension | Stereochemical identity required for biotransformation substrate utility |
|---|---|
| Target Compound Data | Racemic N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide; substrate for kinetic resolution to (S)-amine with >99% ee at 40% conversion (10-g scale) |
| Comparator Or Baseline | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide (CAS 326793-94-6); cannot undergo enantioselective hydrolysis to provide the (S)-amine intermediate |
| Quantified Difference | Target provides >99% ee (S)-amine at scale; enantiopure (S)-acetamide is unsuitable for this process. |
| Conditions | Bacillus sp. SUI-12 whole-cell biotransformation, optimized culture medium, 40% conversion endpoint (J Biosci Bioeng. 2002) |
Why This Matters
Procurement of the racemic acetamide enables the established, scalable enzymatic route to the chiral amine intermediate required for cGMP ramelteon synthesis, while the (S)-acetamide cannot support this manufacturing process.
- [1] Tarui N, Nagano Y, Sakane T, Matsumoto K, Kawada M, Uchikawa O, Ohkawa S, Nakahama K. Kinetic resolution of an indan derivative using Bacillus sp. SUI-12: synthesis of a key intermediate of the melatonin receptor agonist TAK-375. J Biosci Bioeng. 2002;93(1):44-47. View Source
